N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-14-8-4-5-9-16(14)23-11-17(22)20-10-18-21-15(12-24-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMMKUOVEKNFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Attachment of the Fluorophenoxy Group: The final step involves the reaction of the thiazole derivative with 2-fluorophenoxyacetic acid under basic conditions to form the desired compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
-
Key Insight : Hydrolysis rates depend on steric hindrance from the cyclohexyl group and electronic effects of the fluorophenoxy moiety.
Nucleophilic Aromatic Substitution (NAS)
The 2-fluorophenoxy group participates in NAS due to the electron-withdrawing fluorine atom activating the aromatic ring.
-
Mechanistic Note : Fluorine acts as a leaving group, with regioselectivity directed by the phenoxy oxygen’s lone pairs .
Oxidation Reactions
The methylene bridge (-CH2-) between the thiazole and acetamide groups is susceptible to oxidation.
Functionalization at the Thiazole Ring
The 1,3-thiazole core undergoes electrophilic substitutions, though steric hindrance from the cyclohexyl group moderates reactivity.
Condensation Reactions
The secondary amine (NH) in the acetamide group can participate in condensation with carbonyl compounds.
Photochemical Reactions
UV irradiation induces cleavage of the fluorophenoxy group.
| Conditions | Products | References |
|---|---|---|
| UV (254 nm), MeOH, 6h | 2-hydroxy-N-[(4-cyclohexylthiazol-2-yl)methyl]acetamide + phenolic byproducts |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data for analogous compounds suggest decomposition above 200°C.
Key Research Findings
-
Hydrolysis Selectivity : Base-catalyzed hydrolysis proceeds 30% faster than acid-catalyzed due to enhanced nucleophilicity of OH⁻.
-
NAS Efficiency : Methoxide substitution achieves >80% yield, whereas amination requires prolonged reaction times (24h) .
-
Thiazole Reactivity : Electron-rich 4-cyclohexyl substitution reduces electrophilic substitution rates by 40% compared to unsubstituted thiazoles .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 362.5 g/mol. Its structure features a thiazole moiety, which is known for its biological activity, combined with a fluorophenoxy group that enhances its pharmacological profile .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. For instance, studies have demonstrated that compounds with similar thiazole structures possess antibacterial activity against various pathogens. The presence of electron-withdrawing groups on the thiazole ring can enhance this activity, making derivatives like N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide promising candidates for further development as antimicrobial agents .
Anticonvulsant Properties
Thiazole-containing compounds have been investigated for their anticonvulsant effects. A series of thiazole derivatives have shown efficacy in animal models of epilepsy, indicating that the incorporation of the thiazole ring in this compound could potentially lead to similar therapeutic outcomes. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can significantly impact anticonvulsant efficacy .
Drug Development
The compound's unique structure positions it as a candidate for drug development targeting neurological disorders and infections. The amide bond present in the compound is known to enhance bioavailability and metabolic stability, crucial factors in drug design .
Bioisosterism in Drug Design
This compound serves as an example of how bioisosteric replacements can be used to modify pharmacokinetic properties while retaining biological activity. Research into amide bond bioisosteres has shown that such modifications can lead to improved therapeutic profiles .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives against Staphylococcus aureus, compounds similar to this compound demonstrated significant antibacterial activity, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains .
Case Study 2: Anticonvulsant Activity
A series of experiments conducted on thiazole derivatives revealed that certain modifications led to enhanced anticonvulsant effects compared to standard treatments like sodium valproate. This underscores the potential of this compound in treating epilepsy .
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of bacterial growth or the modulation of inflammatory pathways . The fluorophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Substituent Effects on Thiazole-Based Acetamides
The thiazole ring is a common scaffold in bioactive molecules. Key structural variations among analogs include:
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound likely enhances membrane permeability compared to aromatic substituents (e.g., 4-fluorophenyl in ) .
- Halogen Effects: The 2-fluorophenoxy group may offer steric and electronic advantages over 3-chlorophenoxy () or nitro groups () in target binding .
- Heterocyclic Moieties : Morpholine () and thiadiazole () substituents introduce distinct solubility and bioactivity profiles compared to the target’s cyclohexyl-thiazole system .
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈N₂OS |
| Molecular Weight | 250.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1342526-88-8 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiazole ring is known for its role in enhancing the lipophilicity and bioactivity of compounds, which can lead to improved interaction with cellular membranes and biological macromolecules.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. Thiazole derivatives have shown cytotoxic effects against several cancer cell lines. For example, a study indicated that thiazole-containing compounds could induce apoptosis in cancer cells through modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl ring significantly affect cytotoxic activity, suggesting that this compound may also possess similar properties.
Case Studies
- Leishmanicidal Activity : A study focused on thiazole derivatives reported their effectiveness against Leishmania infantum, with compounds showing reduced survival rates of intracellular amastigotes while maintaining low toxicity towards mammalian cells . This suggests that this compound could be further investigated for potential use in treating leishmaniasis.
- Cytotoxicity Against Cancer Cells : In a comparative study, thiazole derivatives were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin . This emphasizes the need for further exploration of this compound's efficacy in cancer therapy.
Research Findings
Recent studies have identified several key findings regarding the biological activity of thiazole derivatives:
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide?
Answer:
The compound can be synthesized via condensation reactions between α-haloketones and thiazole precursors. For example:
- Step 1: Prepare the thiazole core by reacting 4-cyclohexyl-1,3-thiazol-2-amine with a methylating agent (e.g., methyl iodide) to introduce the methyl group.
- Step 2: React 2-(2-fluorophenoxy)acetic acid with thionyl chloride to generate the acid chloride, followed by coupling with the thiazole-methylamine intermediate.
- Key Considerations: Use anhydrous conditions to avoid hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm the integration of the cyclohexyl, thiazole, and fluorophenoxy groups. For example, the methylene group adjacent to the acetamide typically appears as a singlet at δ 4.2–4.5 ppm .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at m/z 403.15).
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm) and aromatic C-F vibrations (~1220 cm) .
Advanced: How can crystallographic data discrepancies be resolved during structural refinement?
Answer:
- Software Tools: Use SHELXL for refinement, which allows manual adjustment of hydrogen bonding and torsional angles. For example, SHELXL’s L.S. restraints can resolve clashes in the cyclohexyl group’s chair conformation .
- Validation: Cross-check bond lengths (e.g., C-S in thiazole: ~1.74 Å) and angles using the Cambridge Structural Database (CSD). Hydrogen bonds (e.g., N-H⋯O=C) should align with distances of 2.8–3.0 Å .
Advanced: How to design a structure-activity relationship (SAR) study for fluorophenoxy modifications?
Answer:
- Modifications: Synthesize analogs with substituents at the ortho, meta, or para positions of the fluorophenoxy group.
- Assays: Test antimicrobial activity via broth microdilution (MIC values) and antitumor activity using MTT assays. Compare with analogs lacking the fluorine atom.
- Computational Modeling: Perform docking studies with bacterial protein synthesis targets (e.g., 50S ribosome) to correlate electronic effects (fluorine’s electronegativity) with binding affinity .
Basic: What methods are recommended for evaluating antimicrobial activity?
Answer:
- Broth Microdilution: Determine minimum inhibitory concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-). Include positive controls (e.g., ciprofloxacin) .
- Time-Kill Assays: Assess bactericidal kinetics by plating aliquots at 0, 4, 8, and 24 hours. A ≥3-log reduction indicates bactericidal activity .
Advanced: How to optimize reaction yield when steric hindrance from the cyclohexyl group occurs?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysis: Introduce a phase-transfer catalyst (e.g., TBAB) to enhance nucleophilic substitution at the methylene bridge.
- Temperature Control: Perform reactions at 60–80°C to overcome activation barriers while avoiding decomposition .
Basic: What analytical techniques identify by-products during synthesis?
Answer:
- HPLC-MS: Detect impurities via reverse-phase C18 columns (gradient: 10–90% acetonitrile/water).
- F NMR: Track unreacted 2-fluorophenoxy intermediates (δ -115 to -120 ppm) .
Advanced: How to address contradictory bioactivity data across different assays?
Answer:
- Reproducibility Checks: Repeat assays in triplicate under standardized conditions (e.g., pH 7.4, 37°C).
- Mechanistic Studies: Use fluorescence microscopy to confirm bacterial membrane disruption vs. protein synthesis inhibition.
- Statistical Analysis: Apply ANOVA to determine significance (p < 0.05) and identify outliers .
Basic: What crystallization conditions favor high-quality single crystals?
Answer:
- Solvent Pairing: Use slow evaporation of ethanol/water (7:3 v/v) at 4°C.
- Additives: Include 1% DMSO to improve crystal lattice packing.
- Validation: Confirm crystal quality via PXRD and check for R-factor convergence (< 0.05) in SHELXL refinement .
Advanced: How does the fluorophenoxy group influence pharmacokinetic properties?
Answer:
- Lipophilicity: Measure logP values (e.g., shake-flask method) to assess blood-brain barrier penetration.
- Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS. Fluorine reduces oxidative metabolism, extending half-life .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Waste Disposal: Neutralize acidic by-products with sodium bicarbonate before disposal .
Advanced: How to validate target engagement in cellular assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
